molecular formula C28H37ClN2PPd+ B13390779 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline

2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline

Cat. No.: B13390779
M. Wt: 574.5 g/mol
InChI Key: ILKIAFSZZJBUPI-UHFFFAOYSA-N
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Description

2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is an organometallic compound that features a palladium center coordinated with phosphine and aniline ligands. This compound is known for its catalytic properties, particularly in cross-coupling reactions, making it valuable in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline typically involves the following steps:

    Preparation of Grignard Reagent: N,N-dimethyl-4-chloroaniline is reacted with magnesium in the presence of anhydrous tetrahydrofuran to form the Grignard reagent.

    Formation of Phosphine Ligand: The Grignard reagent is then reacted with di-tert-butylphosphine chloride to form 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline.

    Complexation with Palladium: The phosphine ligand is then complexed with palladium(II) chloride in an inert atmosphere to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents, along with advanced purification techniques, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often use phosphine or amine ligands under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) species, while reduction can produce palladium(0) complexes.

Scientific Research Applications

2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is a complex organometallic compound featuring a palladium center along with phosphine ligand and amine functionalities. Its molecular formula is C32H58Cl2N2P2Pd, which indicates the presence of two chlorine atoms, two nitrogen atoms, and two phosphorus atoms along with a palladium ion. This compound is known for its potential use in catalysis and organic synthesis because of the reactivity of the palladium center and the steric effects of the bulky phosphine ligands.

Potential Applications

While specific biological activity data for this compound may be limited, similar phosphine-palladium complexes have demonstrated promise in various biological applications. This compound has several potential applications. Interaction studies involving this compound often focus on its behavior in catalytic cycles and its interactions with substrates. The uniqueness of 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline; palladium(2+); 2-phenylaniline lies in its specific combination of sterically bulky phosphine ligands and its ability to stabilize palladium in higher oxidation states, enhancing its catalytic performance compared to other similar compounds.

Synonyms

Mechanism of Action

The catalytic activity of 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is attributed to its ability to facilitate the formation and cleavage of chemical bonds. The palladium center acts as a coordination site for substrates, enabling various catalytic cycles. The phosphine and aniline ligands stabilize the palladium center and enhance its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): Similar in structure and catalytic properties.

    Dichlorobis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II): Another palladium complex with similar applications.

    Chloro[4-(di-tert-butylphosphino)-N,N-dimethylaniline-2-(2’-aminobiphenyl)]palladium(II): A related compound with comparable catalytic activity.

Uniqueness

2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness enhances its catalytic efficiency and selectivity in various reactions.

Biological Activity

The compound 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is a complex that combines a palladium(II) center with phosphine and aniline derivatives. This class of compounds has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The chemical formula for this compound is C32H56Cl2N2P2PdC_{32}H_{56}Cl_2N_2P_2Pd with a molecular weight of 708.07 g/mol. The structure features a palladium(II) center coordinated by phosphine ligands and substituted anilines, which may influence its reactivity and biological interactions.

PropertyValue
Chemical FormulaC32H56Cl2N2P2PdC_{32}H_{56}Cl_2N_2P_2Pd
Molecular Weight708.07 g/mol
AppearanceYellow powder
Purity99%

Anticancer Activity

Palladium(II) complexes, including those with phosphine ligands, have been studied for their cytotoxic effects on cancer cells. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For instance, studies have shown that palladium complexes can exhibit significant cytotoxicity against A549 (lung cancer) and HT29 (colon cancer) cell lines, demonstrating a mechanism involving the disruption of lysosomal membranes and subsequent release of cathepsin B, leading to cell death .

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a related palladium complex using the MTT assay. The results indicated that the complex induced apoptosis in A549 cells with an IC50 value significantly lower than that observed in normal lymphocytes, suggesting selective toxicity towards cancer cells .

Antimicrobial Activity

The antimicrobial properties of palladium complexes have also been investigated. These compounds have shown varying degrees of activity against bacterial and fungal strains. The presence of bulky phosphine ligands enhances the interaction with microbial targets, potentially leading to increased efficacy .

Table: Antimicrobial Activity of Palladium Complexes

Microbial StrainActivity LevelReference
E. coliModerate
S. aureusSignificant
C. albicansLow

Mechanistic Insights

The biological activity of palladium complexes is often attributed to their ability to interact with cellular components such as DNA and proteins. The mechanism typically involves:

  • DNA Binding : Palladium complexes can bind to DNA, causing cross-linking that inhibits replication and transcription processes.
  • Induction of Apoptosis : By disrupting lysosomal integrity or altering mitochondrial function, these complexes can trigger apoptotic pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that palladium complexes might induce oxidative stress in cells, contributing to their cytotoxic effects .

Properties

Molecular Formula

C28H37ClN2PPd+

Molecular Weight

574.5 g/mol

IUPAC Name

2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline

InChI

InChI=1S/C16H27ClNP.C12H10N.Pd/c1-15(2,3)19(16(4,5)6)12-9-10-14(18(7)8)13(17)11-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h9-11H,1-8H3;1-6,8-9H,13H2;/q;-1;+2

InChI Key

ILKIAFSZZJBUPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC(=C(C=C1)N(C)C)Cl)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

Origin of Product

United States

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